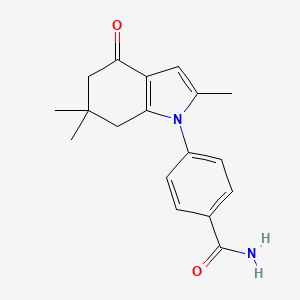

4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide

Description

4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide is a synthetic organic compound characterized by its unique indole structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the indole moiety, combined with the benzamide group, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-11-8-14-15(9-18(2,3)10-16(14)21)20(11)13-6-4-12(5-7-13)17(19)22/h4-8H,9-10H2,1-3H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGDKWPNFSCGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)N)CC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Introduction of the Trimethyl Group: The trimethyl groups are introduced through alkylation reactions, often using methyl iodide in the presence of a strong base like sodium hydride.

Formation of the Benzamide Group: The benzamide group is introduced by reacting the indole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. Research evaluating derivatives of similar indole-based compounds indicated that they exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| N1 | 1.27 | Gram-positive |

| N8 | 1.43 | Gram-negative |

| N22 | 2.60 | Fungal |

These findings suggest that modifications to the indole structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide has also been explored extensively. In vitro studies have shown that certain derivatives exhibit potent antiproliferative effects against various cancer cell lines. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard | 9.99 | 5-FU (control) |

The results indicate that these compounds can be more effective than established chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential for further development as anticancer therapies .

Case Study 1: Antimicrobial Screening

A study synthesized various derivatives of benzamide linked to indole structures and evaluated their antimicrobial activities against a range of pathogens. The results indicated that specific substitutions on the benzamide enhanced the overall antimicrobial potency compared to standard drugs .

Case Study 2: Anticancer Evaluation

Another investigation focused on the anticancer activity of indole derivatives against colorectal cancer cell lines. The study found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile for future therapeutic use .

Mechanism of Action

The mechanism of action of 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)butanoic acid

- N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide stands out due to its specific substitution pattern on the indole ring and the presence of the benzamide group. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide is a derivative of indole, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 315.36 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated across various studies:

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. In one study, derivatives of similar indole compounds demonstrated significant COX-2 inhibition with an IC₅₀ value as low as 150 nM and a high selectivity index over COX-1 (COX-1/COX-2 inhibition ratio: 570.6) .

-

Antitumor Activity :

- Research indicates that indole derivatives exhibit potential antitumor properties. For example, related compounds have shown effectiveness against various cancer cell lines such as HeLa and HCT116 with IC₅₀ values ranging from 0.55 to 1.7 µM . The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation.

- Antioxidant Properties :

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The primary action is through the inhibition of COX enzymes which play a crucial role in inflammation and pain pathways.

- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

Case Study 1: COX Inhibition

In a study focused on the synthesis of various indole derivatives, researchers synthesized a series of compounds including the target compound. The most potent COX-2 inhibitor was identified with an IC₅₀ value of 150 nM. Molecular docking studies confirmed its binding affinity to the active site of COX-2 .

Case Study 2: Antitumor Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that indole-based compounds could significantly reduce cell viability. The mechanism was linked to the induction of apoptosis and modulation of apoptotic markers such as caspases .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.